molecular formula C14H12N4O2S B12937602 N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 21358-02-1

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No.: B12937602
CAS No.: 21358-02-1
M. Wt: 300.34 g/mol
InChI Key: LQDBHPKKYXVKMY-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry research, incorporating both a benzenesulfonamide and a 1,2,4-triazole moiety. These pharmacophores are known to contribute to bioactive properties, particularly in targeting various enzymes. Structural analogues of this compound, specifically 1,2,4-triazol-3-yl benzenesulfonamide derivatives, have been investigated as potential antimalarial agents through the inhibition of the Plasmodium falciparum enzyme dihydropteroate synthase (DHPS) . Furthermore, related benzenesulfonamide compounds bearing 1,2,3-triazole rings have demonstrated potent inhibitory activity against several human carbonic anhydrase (CA) isoforms, which are enzymes relevant to conditions like glaucoma and tumors . The 1,2,4-triazole scaffold is also a recognized structure in antifungal research, with studies showing that hybrid molecules containing this group can exhibit activity against various yeast and yeast-like species . Researchers may find this compound valuable for exploring new inhibitors for these and other enzyme targets, investigating structure-activity relationships (SAR), or as a synthetic intermediate. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

21358-02-1

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N4O2S/c19-21(20,12-9-5-2-6-10-12)18-14-15-13(16-17-14)11-7-3-1-4-8-11/h1-10H,(H2,15,16,17,18)

InChI Key

LQDBHPKKYXVKMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the 1,2,4-triazole ring with a phenyl substituent at the 5-position.
  • Introduction of the benzenesulfonamide group at the 3-position of the triazole.
  • Use of sulfonyl chlorides or sulfonamide intermediates for sulfonamide bond formation.
  • Purification steps to achieve high purity, often monitored by HPLC.

Specific Preparation Routes

Sulfonamide Formation via Acylation of Amino-Triazole Derivatives

A common approach involves acylation of an amino-substituted triazole with benzenesulfonyl chloride or related sulfonylating agents under basic conditions. For example, a crude amino-triazole intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine and a catalyst like DMAP in an aprotic solvent (e.g., THF or acetonitrile) at room temperature. The reaction proceeds with dropwise addition of the sulfonyl chloride, followed by stirring until completion as monitored by HPLC. The product is then isolated by extraction, washing, and drying, followed by recrystallization or chromatographic purification to yield the sulfonamide with high purity (above 95%) and good yield.

Cyclization and Functionalization of Triazole Precursors

The 1,2,4-triazole ring can be constructed by cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or esters bearing phenyl substituents. Subsequent functionalization at the 3-position with sulfonamide groups is achieved by reaction with sulfonyl chlorides or sulfonamide intermediates. This method allows for the introduction of various substituents on the triazole ring and the sulfonamide moiety, enabling structural diversity.

Click Chemistry for Triazole Formation (Relevant to 1,2,3-Triazoles)

Although click chemistry is primarily used for 1,2,3-triazoles, similar copper-catalyzed azide-alkyne cycloaddition methods have been adapted for related sulfonamide derivatives. In this method, propargylated sulfonamide precursors react with phenyl azides in the presence of copper sulfate and sodium ascorbate in a mixed solvent system (e.g., tert-butanol/water). The reaction proceeds at room temperature, yielding triazole-linked sulfonamides in moderate to high yields (52–98%) after chromatographic purification. While this method is more common for 1,2,3-triazoles, it provides insight into sulfonamide-triazole conjugation strategies.

Reaction Conditions and Purification

  • Solvents: Common solvents include tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), and ethanol.
  • Bases: Triethylamine, potassium carbonate, and sodium bicarbonate are used to neutralize acids formed during sulfonamide bond formation.
  • Catalysts: 4-Dimethylaminopyridine (DMAP) is often used to catalyze acylation reactions.
  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 60 °C) to optimize reaction rates.
  • Purification: Products are purified by extraction, washing with brine, drying over anhydrous magnesium sulfate, filtration, concentration, and recrystallization or column chromatography.

Representative Data Table of Preparation Steps

Step Reactants & Conditions Solvent Temperature Reaction Time Yield (%) Purity (HPLC %) Notes
1 Amino-triazole + Benzenesulfonyl chloride, DMAP, Et3N THF or Acetonitrile Room temp 1–3 h 90–99 95–99 Dropwise addition of sulfonyl chloride
2 Cyclization of hydrazine derivative with phenyl carboxylic acid Various Reflux or RT Several hours 70–90 - Formation of 1,2,4-triazole ring
3 Click chemistry: Propargyl sulfonamide + phenyl azide, CuSO4, sodium ascorbate BuOH/H2O (1:1) RT Several hours 52–98 - Mainly for 1,2,3-triazoles, but relevant for sulfonamide conjugates

Detailed Research Findings

  • The preparation of sulfonamide derivatives with 1,2,4-triazole rings requires careful control of reaction conditions to achieve high purity and yield. The use of catalytic amounts of DMAP and mild bases like triethylamine facilitates efficient sulfonamide bond formation without side reactions.
  • HPLC purity above 95% is routinely achieved, indicating the robustness of the synthetic protocols.
  • NMR characterization (1H NMR) confirms the structure of the products, with characteristic aromatic proton signals and sulfonamide NH resonances.
  • The choice of solvent and temperature significantly affects the reaction kinetics and product purity. For example, reactions in THF at room temperature with triethylamine and DMAP provide optimal conditions for acylation steps.
  • Alternative methods such as click chemistry provide versatile routes for related sulfonamide-triazole compounds, although these are more common for 1,2,3-triazoles.
  • The synthetic routes allow for structural modifications, enabling the preparation of analogues with different substituents on the phenyl rings or triazole core, which is valuable for medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in boiling ethanol.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide exhibits significant antimicrobial properties. Research indicates that compounds containing the triazole moiety are effective against a range of pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

Recent investigations have focused on the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, which could be attributed to the compound's ability to interfere with specific signaling pathways involved in cell survival .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Triazole derivatives can act as potent inhibitors of various enzymes linked to disease processes. For example, they may inhibit carbonic anhydrases or other key enzymes involved in metabolic pathways, thus providing a therapeutic avenue for conditions like glaucoma and hypertension .

Agricultural Applications

Fungicides

The triazole structure is well-known for its fungicidal properties. This compound can be utilized as a fungicide in agriculture to control fungal diseases in crops. Its effectiveness against plant pathogens makes it a valuable addition to agricultural practices aimed at improving crop yield and health.

Plant Growth Regulators

Additionally, research has suggested that triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormone levels or by affecting physiological processes such as photosynthesis and respiration. This dual functionality enhances their utility in sustainable agricultural practices .

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The compound’s unique chemical structure allows for the development of smart materials with tailored properties for specific applications such as sensors or coatings .

Nanotechnology

The compound may also find applications in nanotechnology, particularly in the synthesis of nanoparticles with specific surface functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions due to their enhanced surface area and reactivity .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial agentsDisruption of microbial cellular processes
Anticancer agentsInduction of apoptosis in cancer cells
Enzyme inhibitorsInhibition of key metabolic enzymes
AgriculturalFungicidesControl of fungal pathogens
Plant growth regulatorsModulation of plant physiological processes
Materials SciencePolymer additivesEnhanced thermal stability and mechanical properties
Nanoparticle synthesisIncreased surface area and reactivity

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt cellular processes, making the compound effective against certain diseases.

Comparison with Similar Compounds

Amino-Substituted Analogs

  • N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (): Structure: Pyridine-3-sulfonamide replaces benzenesulfonamide, with an amino group at the triazole 5-position. Activity: Exhibited potent antifungal activity against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤25 µg/mL, outperforming fluconazole in some cases . SAR Insight: The amino group enhances hydrogen-bonding interactions with fungal enzyme targets (e.g., lanosterol 14α-demethylase), while the pyridine ring improves solubility and bioavailability.

Trifluoromethyl-Substituted Analogs

  • N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide (): Structure: Trifluoromethyl group at the triazole 5-position.

Mercapto (Thiol)-Substituted Analogs

  • N-[(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide ():
    • Structure : Mercapto group at the triazole 5-position and a methylated sulfonamide.
    • Activity : Thiol groups may confer redox-modulating properties or metal-binding capabilities, relevant to anticancer or antimicrobial applications.

Modifications in the Sulfonamide Moiety

Pyridine-3-Sulfonamide Derivatives

  • N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (): Activity: Demonstrated superior antifungal efficacy compared to benzenesulfonamide analogs, attributed to pyridine’s nitrogen heteroatom enhancing target binding .

Benzene Ring Substitutions

  • 2-(Benzylthio)-N-(2,5-dihydro-5-oxo-1-aryl-1H-1,2,4-triazol-3-yl)benzenesulfonamides ():
    • Structure : Benzylthio substituent on the benzene ring.
    • Activity : Showed significant anticancer activity against NCI-H522 lung cancer cells (IGP = 46–71%). Aromatic substituents (e.g., phenyl, tosyl) at the triazole 1-position enhanced potency compared to methyl groups .

Structure-Activity Relationship (SAR) Insights

Amino groups enhance hydrogen bonding, critical for antifungal activity . Mercapto groups introduce redox activity or metal chelation, expanding therapeutic mechanisms .

Sulfonamide Modifications :

  • Pyridine-3-sulfonamides improve antifungal potency due to enhanced target binding .
  • Benzene ring substitutions (e.g., benzylthio) correlate with anticancer activity, likely through kinase inhibition or apoptosis induction .

Hybrid Structures :

  • Complex derivatives like CPS2 (), which integrate the triazole-benzenesulfonamide core into proteolysis-targeting chimeras (PROTACs), demonstrate the versatility of this scaffold in targeting CDK2 for degradation .

Biological Activity

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-phenyl-1H-1,2,4-triazole with benzenesulfonyl chloride. The reaction conditions often include the use of bases like triethylamine or pyridine to facilitate the formation of the sulfonamide bond. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of triazole can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The selectivity index for COX-1 and COX-2 inhibition has been evaluated for various triazole derivatives:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib21.533.336.45
Meloxicam83.70.8499.88

The above table illustrates that while specific data for this compound remains to be determined (TBD), other compounds show promising selectivity towards COX enzymes .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively. In one study, various triazole compounds were tested against a range of bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
N-(5-methyl -1H-pyrazol-4-yl)-triazole derivativeE. coli32 µg/mL
Another triazole derivativePseudomonas aeruginosa64 µg/mL

These findings suggest that this compound may also possess antimicrobial properties worthy of further investigation .

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

A recent study evaluated the in vivo anti-inflammatory effects of a similar triazole compound in a carrageenan-induced rat paw edema model. The compound demonstrated significant reduction in edema compared to control groups and was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial efficacy of various triazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that certain derivatives had MIC values lower than conventional antibiotics, suggesting a potential therapeutic application for resistant infections.

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